molecular formula C14H11F2N3O3 B5786261 N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea

N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea

Cat. No. B5786261
M. Wt: 307.25 g/mol
InChI Key: ZRFQPIJXYGKLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea (DFMU) is a chemical compound that has been widely studied in scientific research for its various applications. It is a urea derivative that has shown potential in the fields of medicine, agriculture, and environmental science.

Mechanism of Action

N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea works by inhibiting the activity of specific enzymes, including PARP and ALS. PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and eventually cell death. ALS is involved in the biosynthesis of branched-chain amino acids, and its inhibition leads to the accumulation of toxic intermediates and eventually plant death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound leads to the accumulation of DNA damage and eventually cell death. In plants, this compound leads to the accumulation of toxic intermediates and eventually plant death. This compound has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited selectivity, which can make it difficult to study specific enzymes or pathways.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea. One potential direction is the development of more selective PARP inhibitors for cancer treatment. Another potential direction is the development of this compound derivatives with improved solubility and selectivity. Additionally, the use of this compound as an herbicide could be further explored, including its potential impact on non-target organisms and the environment.

Synthesis Methods

N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea can be synthesized through a reaction between 2,4-difluoroaniline and 2-methyl-3-nitroaniline in the presence of a catalyst such as copper(II) oxide. The reaction results in the formation of this compound as a yellow crystalline solid. The purity of the compound can be increased through recrystallization and purification techniques.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and eventually leads to cell death.
In addition to its use in cancer treatment, this compound has also been studied for its potential use as an herbicide. It has been shown to inhibit the growth of various weeds, including pigweed and velvetleaf. This compound works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates and eventually leads to plant death.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O3/c1-8-11(3-2-4-13(8)19(21)22)17-14(20)18-12-6-5-9(15)7-10(12)16/h2-7H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFQPIJXYGKLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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